tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Overview
Description
“tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate” is a chemical compound. It is also known as “tert-Butyl [S- (R*,R*)]- (−)- (1-oxiranyl-2-phenylethyl)carbamate” with an empirical formula of C15H21NO3 . It is used as a reactant to prepare hydroxyethyl urea peptidomimetics as potent γ-secretase inhibitors .
Molecular Structure Analysis
The molecular weight of “this compound” is 214.30 . The SMILES string representation is C[C@@H]1NCCC[C@@H]1NC(=O)OC(C)(C)C
.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, tert-Butyl carbamates are known to participate in palladium-catalyzed cross-coupling reactions .
Scientific Research Applications
Synthesis and Chemical Transformations:
- tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate and its analogs have been utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting their importance as intermediates in complex chemical synthesis processes. The crystal structure of these compounds confirms the relative substitution patterns critical for their biological activity (Ober et al., 2004).
- These compounds serve as a core structure for modifications and further synthesis, leading to the formation of carbamate derivatives with unique molecular conformations and interactions. X-ray diffraction studies shed light on their crystallographic properties and the nature of molecular interactions within the asymmetric units, contributing to our understanding of their chemical behavior and potential applications in materials science (Das et al., 2016).
Crystallography and Molecular Interactions:
- Analysis of the crystal structures of this compound derivatives reveals intricate molecular interactions, such as bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds. These interactions contribute to the formation of stable crystal structures and provide insight into the design of materials with specific properties (Baillargeon et al., 2017).
Applications in Organic Synthesis
Chemoselective Transformations:
- Silyl carbamates, such as this compound, are instrumental in chemoselective transformations. They allow for the conversion of amino protecting groups under mild conditions, showcasing their utility in the selective modification of molecules for pharmaceutical and other applications (Sakaitani & Ohfune, 1990).
Chemical Reactions Analysis
Types of reactions: : This compound can undergo a variety of reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: : Typical reagents might include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents.
Major products: : Reactions can yield a range of products depending on the reaction type and conditions, potentially modifying different parts of the molecule.
Scientific Research Applications: The compound has diverse applications across chemistry, biology, medicine, and industry:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action: The mechanism by which tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets. These interactions can influence biological pathways and processes, although detailed mechanisms may depend on the context of its use.
Comparison with Similar Compounds: this compound can be compared with similar compounds based on its structure and reactivity:
Similar compounds: : Other piperidine derivatives or carbamates.
Uniqueness: : Its unique functional groups and stereochemistry can result in distinct properties and applications.
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Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKXFNBXLZDN-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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